1-(Chloromethyl)-2,3-difluorobenzene
Overview
Description
Synthesis Analysis
While there is no direct synthesis method available for “1-(Chloromethyl)-2,3-difluorobenzene”, there are methods for synthesizing similar compounds. For instance, a preparative method for the synthesis of 1-(chloromethyl)- and 1-(dichloromethyl)silatranes was developed based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system .Scientific Research Applications
Organometallic Chemistry and Catalysis
- Fluorobenzenes, including 1,2-difluorobenzene, are used in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers and useful as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Supramolecular Chemistry
- 1,2-bis(chloromercurio)tetrafluorobenzene forms supramolecular frameworks involving Hg⋯Cl, Hg⋯F, Hg⋯π, and π–π interactions, highlighting its potential in designing novel molecular structures (Gardinier & Gabbaï, 2000).
Aromatic Nucleophilic Substitution
- Reactions of difluorobenzenes with organometallic reagents show evidence for a concerted mechanism of aromatic nucleophilic substitution, indicating their potential in organic synthesis (Goryunov et al., 2010).
Synthetic Chemistry
- Difluorobenzenes are used in synthetic routes for creating various compounds, such as 1-substituted 2,2-difluorostyrenes, via fluoride ion-catalyzed reactions (Nakamura & Uneyama, 2007).
- They are also involved in the fluorination of 1,3-dicarbonyl compounds, demonstrating their role in introducing fluorine atoms into organic molecules (Kitamura et al., 2011).
Electrochemical Reactions
- Electrochemical fluorination studies of halobenzenes, including 1,4-difluorobenzene, help understand the mechanisms of fluorination in organic compounds (Horio et al., 1996).
Crystallography and Molecular Interactions
- The crystal structures of fluorobenzenes reveal the nature of C−H···F−C interactions, aiding in the understanding of molecular interactions in non-polar compounds (Thalladi et al., 1998).
Environmental Chemistry
- The biodegradation of difluorobenzenes by specific bacterial strains demonstrates the potential for microbial remediation of pollutants derived from these compounds (Moreira et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-(chloromethyl)-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKQQRPTLPXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578850 | |
Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
446-57-1 | |
Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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